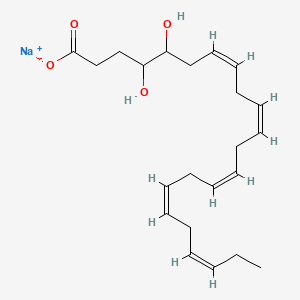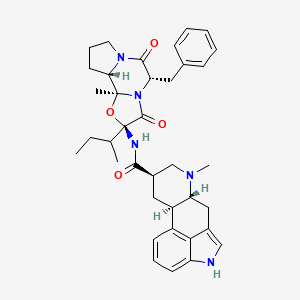
2'-(s-Butyl) 2'-Deisopropyl Dihydro Ergocristinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is a complex organic compound with the molecular formula C37H45N5O4 and a molecular weight of 623.78. It is a derivative of ergocristine, an ergot alkaloid, and is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves multiple steps, starting from ergocristine. The key steps include:
Deisopropylation: Removal of isopropyl groups from ergocristine.
Butylation: Introduction of a butyl group at the 2’ position.
Hydrogenation: Reduction of the double bonds to form the dihydro derivative.
These reactions typically require specific catalysts and conditions, such as palladium on carbon for hydrogenation and strong acids or bases for the removal and introduction of functional groups.
Industrial Production Methods
Industrial production of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the chemical reactions.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
化学反応の分析
Types of Reactions
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated compounds using hydrogen gas and catalysts.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong acids or bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine.
科学的研究の応用
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves its interaction with specific molecular targets, such as receptors and enzymes. It modulates various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Ergocristine: The parent compound from which 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is derived.
Ergocryptine: Another ergot alkaloid with similar structural features.
Ergometrine: Known for its use in obstetrics.
Uniqueness
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is unique due to its specific modifications, such as the butyl and deisopropyl groups, which confer distinct chemical and biological properties compared to its parent and related compounds.
特性
分子式 |
C37H45N5O4 |
|---|---|
分子量 |
623.8 g/mol |
IUPAC名 |
(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-4-butan-2-yl-2-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C37H45N5O4/c1-5-22(2)37(39-33(43)25-18-27-26-13-9-14-28-32(26)24(20-38-28)19-29(27)40(4)21-25)35(45)42-30(17-23-11-7-6-8-12-23)34(44)41-16-10-15-31(41)36(42,3)46-37/h6-9,11-14,20,22,25,27,29-31,38H,5,10,15-19,21H2,1-4H3,(H,39,43)/t22?,25-,27-,29-,30+,31+,36+,37+/m1/s1 |
InChIキー |
DMNNUJRIOIGEJO-PFWFCVINSA-N |
異性体SMILES |
CCC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)C)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
正規SMILES |
CCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)

![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)
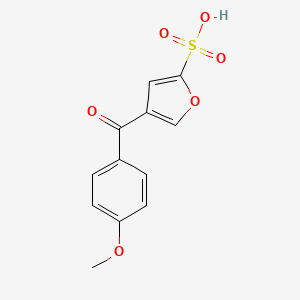
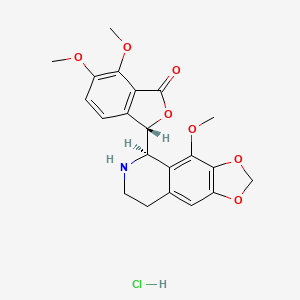
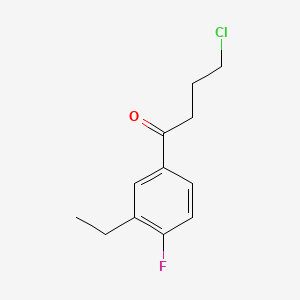
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

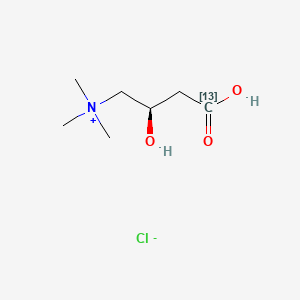

![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
